molecular formula C23H23N3O4S B14937190 3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B14937190
M. Wt: 437.5 g/mol
InChI Key: BYBQYOYZSFRYDD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a thiazole ring, and a tetrahydroisoquinoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can be achieved through a series of chemical reactions. One common method involves the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with a suitable nitrile compound in the presence of a base such as potassium hydroxide . The reaction mixture is typically heated under reflux conditions, followed by purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and tetrahydroisoquinoline core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide lies in its combination of structural elements, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C23H23N3O4S/c1-13-12-31-23(24-13)25-21(27)19-15-7-5-6-8-16(15)22(28)26(2)20(19)14-9-10-17(29-3)18(11-14)30-4/h5-12,19-20H,1-4H3,(H,24,25,27)

InChI Key

BYBQYOYZSFRYDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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